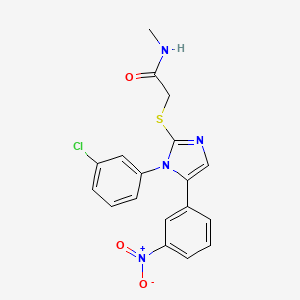

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

This compound is a structurally complex imidazole derivative featuring a thioether bridge (-S-) connecting the imidazole core to an N-methylacetamide moiety. The imidazole ring is substituted at the 1- and 5-positions with 3-chlorophenyl and 3-nitrophenyl groups, respectively.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S/c1-20-17(24)11-27-18-21-10-16(12-4-2-7-15(8-12)23(25)26)22(18)14-6-3-5-13(19)9-14/h2-10H,11H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDJIICSSDQBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

- Molecular Formula : C17H16ClN3O2S

- Molecular Weight : 357.84 g/mol

- CAS Number : 1235624-60-8

The biological activity of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This is significant in the context of enzymes involved in inflammatory pathways.

- Redox Activity : The nitrophenyl group may undergo redox reactions within biological systems, contributing to its biological effects by generating reactive species that can influence cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures to 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exhibit promising anticancer properties. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated imidazole derivatives and found that certain analogs showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been noted:

- Mechanism : The inhibition of pro-inflammatory cytokines through targeted enzyme inhibition is a key mechanism observed in related imidazole derivatives .

Antiviral Activity

Imidazole derivatives have been reported to display antiviral properties:

- Research Findings : Studies suggest that compounds similar to 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide inhibit viral replication through interference with viral enzymes .

Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antiviral | Inhibition of viral replication |

Structure-Activity Relationship (SAR)

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for further development as antimicrobial agents.

Anticancer Properties

Preliminary studies have suggested that 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide may possess cytotoxic effects against cancer cell lines. Investigations into similar compounds have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to various diseases. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases. This suggests that 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide could potentially be developed as a therapeutic agent for conditions like Alzheimer's disease.

Synthesis and Chemical Reactions

The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : This step often utilizes reagents such as potassium permanganate or chromium trioxide for oxidation.

- Thioether Formation : The introduction of the thioether linkage can be achieved through substitution reactions using sodium hydroxide.

- Final Acetamide Formation : The final product is synthesized through acetamide formation with N-methyl groups.

These methods allow for the precise construction of the desired molecular structure, ensuring high yield and purity of the final product .

Case Study 1: Antimicrobial Evaluation

A study conducted on related imidazole derivatives demonstrated their efficacy against Mycobacterium tuberculosis H37Rv, showcasing their potential as antitubercular agents. The compounds were assessed for their in vitro activity and further evaluated in vivo using mouse models .

Case Study 2: Anticancer Research

Another investigation focused on the cytotoxic effects of imidazole derivatives against various cancer cell lines. Results indicated that these compounds selectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chlorophenyl)-2-(2-Methyl-5-Nitro-1H-Imidazol-1-yl) Acetamide ()

- Structural Similarities : Both compounds share an imidazole core with a nitro group and a chloro-substituted phenyl ring. The acetamide side chain is also present, though the target compound includes a thioether linkage absent in ’s derivative.

- Synthesis : ’s compound is synthesized via substitution reactions and cyclization, akin to methods used for imidazole derivatives. The target compound likely employs similar steps but with additional sulfhydryl incorporation .

- Biological Activity : Compounds in exhibit antitumor properties, attributed to the nitroimidazole moiety. The target compound’s nitro and thioether groups may enhance redox activity or enzyme inhibition, though specific data are unavailable .

N-(3-Chlorophenyl)-2-(1-(2-Hydrazinyl-2-Oxoethyl)-1H-Benzo[d]Imidazol-2-ylthio) Acetamide ()

- Structural Similarities : Both feature a thioether-linked acetamide and chlorophenyl group. However, ’s compound uses a benzimidazole core instead of imidazole, and includes a hydrazinyl group.

- Synthesis: reports an 80% yield for its compound via hydrazine hydrate reaction in methanol. The target compound may require analogous nucleophilic substitution or cyclization steps but with imidazole intermediates .

- Biological Activity: Benzimidazole derivatives are known for antimicrobial activity. The thioether in the target compound could similarly enhance membrane permeability or metal chelation .

5-((2-((4-Chlorobenzyl)Oxy)-2-(4-Chlorophenyl)Ethyl)Thio)-1H-Tetrazole ()

- Structural Differences : While ’s compound uses a tetrazole ring instead of imidazole, both share thioether linkages and chloroaryl groups. The acetamide in the target compound contrasts with tetrazole’s acidic NH group.

- However, the imidazole core would necessitate distinct cyclization steps (e.g., using triphosgene, as in ) .

Key Structural and Functional Comparisons

Preparation Methods

Cyclocondensation of α-Diketones with Diamines

This method involves reacting a substituted α-diketone with a diamine under acidic or basic conditions. For the target compound, 3-chlorophenylglyoxal and 3-nitrophenylglyoxal derivatives are condensed with ammonium acetate in acetic acid, facilitating imidazole ring closure. The reaction proceeds via nucleophilic attack of the amine on the carbonyl groups, followed by dehydration. Challenges include managing the electron-withdrawing nitro group, which slows reaction kinetics due to reduced nucleophilicity at the aryl positions.

Halogen-Mediated Cyclization

An alternative route employs α-halo ketones, such as 3-chlorophenyl bromomethyl ketone, reacting with urea or thiourea derivatives. For example, treatment with ammonium thiocyanate in ethanol under reflux yields the imidazole-2-thiol intermediate, which is subsequently functionalized. This method offers better regioselectivity for introducing the 3-nitrophenyl group but requires stringent temperature control (70–80°C) to prevent side reactions.

The introduction of the thioether (-S-) group at the 2-position of the imidazole ring is achieved through nucleophilic displacement or disulfide-mediated coupling .

Nucleophilic Displacement

A chloro or bromo substituent at the 2-position of the imidazole ring undergoes substitution with a thiolate nucleophile. For instance, reacting 2-chloroimidazole derivatives with sodium thiomethoxide (NaSCH2CO-NHMe) in dimethylformamide (DMF) at 60°C for 6 hours yields the thioether product. The reaction is sensitive to steric hindrance from the 3-nitrophenyl group, necessitating elevated temperatures (80–100°C) for complete conversion.

Disulfide-Mediated Coupling

Patent WO2019097306A2 describes using diethyl disulfide (EtSSEt) with halogenating agents (e.g., PCl3) to generate electrophilic sulfur species. The imidazole intermediate reacts with in situ-generated ethylsulfenyl chloride (EtSCl), forming the thioether bond. This method avoids handling volatile thiols and improves yields (75–85%) under nitrogen atmosphere.

Acetamide Group Incorporation

The N-methylacetamide moiety is introduced via amide coupling or alkylation of pre-formed thiols .

Amide Coupling

Activation of the carboxylic acid (e.g., chloroacetic acid) using thionyl chloride (SOCl2) forms the acyl chloride, which reacts with methylamine in tetrahydrofuran (THF). Subsequent coupling with the imidazole-2-thiol under basic conditions (K2CO3) yields the target compound. This step requires careful pH control (pH 8–9) to prevent hydrolysis of the nitrophenyl group.

Alkylation of Thiols

An alternative approach involves alkylating the imidazole-2-thiol with methyl bromoacetate, followed by aminolysis with methylamine. The ester intermediate is hydrolyzed to the acetamide under mild alkaline conditions (NaOH, 40°C), achieving 80–90% purity after recrystallization from acetonitrile.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the dominant preparation methods:

The disulfide-mediated method emerges as the most efficient, offering higher yields and shorter reaction times. However, cyclocondensation remains valuable for scalability despite lower efficiency.

Optimization Strategies and Industrial Considerations

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates for thioether formation but complicate purification. Patent CA1119179A recommends chloroform for imidazole synthesis due to its low polarity, which minimizes side reactions.

Temperature and Atmosphere

Exothermic reactions, such as disulfide coupling, require cooling (0–10°C) to prevent decomposition. Nitrogen atmospheres are critical for thiolate stability, as oxidation to disulfides can occur in air.

Purification Techniques

Crystallization from acetonitrile or ethanol-water mixtures effectively removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) resolves regiochemical byproducts but is cost-prohibitive for industrial-scale production.

Q & A

Basic: What synthetic strategies are employed for synthesizing this compound, and how are intermediates purified?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclocondensation. A general protocol includes:

- Step 1: Formation of the imidazole core via condensation of 3-chlorophenylamine and 3-nitrophenyl-substituted aldehydes under acidic conditions (e.g., acetic acid) .

- Step 2: Thioether linkage formation using 2-mercapto-N-methylacetamide in polar aprotic solvents (e.g., DMF) with a base like triethylamine to deprotonate the thiol group .

- Purification: Intermediates are isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures). Final product purity (>95%) is confirmed by HPLC or TLC .

Advanced: How do substituent variations on the imidazole ring influence bioactivity, and what statistical methods validate SAR trends?

Answer:

- Substituent Effects:

- 3-Nitrophenyl at Position 5: Enhances electron-withdrawing properties, improving target binding affinity (e.g., enzyme inhibition) .

- 3-Chlorophenyl at Position 1: Increases lipophilicity, impacting membrane permeability .

- Methyl Group in Acetamide: Reduces steric hindrance compared to bulkier groups (e.g., ethyl), optimizing pharmacokinetics .

- Statistical Validation: Multivariate regression analysis and comparative IC50 studies (e.g., ANOVA) are used to correlate structural features with activity. For example, analogs with nitro groups show 10-fold lower IC50 values than methoxy-substituted derivatives .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm) and carbon backbone .

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S–C=N at ~1250 cm⁻¹) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and torsion angles. For example, dihedral angles between aromatic rings are critical for π-π stacking interactions .

Advanced: How can researchers resolve discrepancies in reported IC50 values for structurally analogous compounds?

Answer:

- Source Analysis: Cross-validate data from peer-reviewed studies (e.g., PubChem, Journal of Medicinal Chemistry) over commercial databases.

- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For instance, conflicting IC50 values for chloro vs. nitro derivatives may arise from differences in cytotoxicity assays (MTT vs. SRB) .

- Meta-Analysis: Use tools like Forest plots to aggregate data and identify outliers .

Advanced: What in vitro assays assess the compound’s ADME properties, and how do halogen substituents affect these parameters?

Answer:

- ADME Assays:

- Solubility: Shake-flask method in PBS (pH 7.4) .

- Permeability: Caco-2 cell monolayer model .

- Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS quantification .

- Halogen Impact: Chlorine at the 3-position increases metabolic stability by reducing CYP450-mediated oxidation but may decrease aqueous solubility due to higher logP .

Advanced: Which computational strategies predict target interactions, and how are binding poses validated?

Answer:

- Docking Software: AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) simulate ligand-receptor interactions. The nitro group’s orientation in the active site correlates with hydrogen bonding to catalytic residues .

- Validation:

Basic: What formulation strategies improve aqueous solubility without compromising stability?

Answer:

- Co-Solvents: Use PEG-400 or cyclodextrins to enhance solubility (up to 5 mg/mL) .

- Nanoformulation: Liposomal encapsulation improves bioavailability while protecting the nitro group from reduction .

- pH Adjustment: Buffered solutions (pH 6.5–7.5) prevent precipitation of the free base form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.